3-Bromothiophene-2-carboxamide
Description
Advanced Synthetic Routes for 3-Bromothiophene-2-carboxamide
The synthesis of this compound is not a singular path but rather a collection of advanced routes, each with its own set of precursors and reaction conditions. These pathways are designed to efficiently introduce the bromine atom at the 3-position and the carboxamide group at the 2-position of the thiophene (B33073) ring.
Nucleophilic Substitution and Coupling Reactions as Primary Synthetic Approaches
Nucleophilic substitution and coupling reactions represent fundamental strategies for the synthesis of thiophene derivatives, including this compound. evitachem.com In these reactions, the bromine atom on the thiophene ring can be replaced by various nucleophiles. evitachem.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to form new carbon-carbon bonds at the site of the bromine atom, although this is more common for further derivatization of the brominated thiophene core. evitachem.comnih.gov The synthesis of the amide bond itself is a form of nucleophilic acyl substitution, where an amine attacks an activated carboxylic acid derivative. quinoline-thiophene.com
The aromatic nitro group can also serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing an alternative to using halogenated thiophenes. mdpi.com This approach involves the reaction of a 3-nitrothiophene (B186523) substrate, activated by an electron-withdrawing group at the 2-position, with a nucleophile. mdpi.com
Utilization of 3-Bromothiophene-2-carboxylic Acid Derivatives as Precursors
A prevalent and direct method for synthesizing this compound involves the use of 3-Bromothiophene-2-carboxylic acid and its derivatives. quinoline-thiophene.comresearchgate.net The carboxylic acid can be activated to facilitate the subsequent amidation reaction. This precursor is often commercially available or can be synthesized through various means, such as the bromination of thiophene-2-carboxylic acid. sigmaaldrich.comchemicalbook.com
Research has demonstrated the conversion of 3-Bromothiophene-2-carboxylic acid into various amide derivatives through coupling reactions. For instance, it can be reacted with different amines in the presence of coupling agents to form the desired carboxamide. jst.go.jpmdpi.com
Reaction with Thioamide Precursors under Anhydrous Conditions
While less commonly cited for this specific compound, the reaction of thioamide precursors can also lead to the formation of carboxamides. The synthesis of thiophene-2-carboxamide derivatives can be achieved through the cyclization of precursor thioacetanilide (B1681303) derivatives. nih.gov Additionally, 5-Bromothiophene-2-carbothioamide has been synthesized, which could potentially be converted to the corresponding carboxamide, though this is not a primary route. The use of anhydrous conditions is critical in these and other amide synthesis reactions to prevent unwanted side reactions. organic-chemistry.org
Activation of Carboxylic Acid to Reactive Intermediates (e.g., Acid Chloride using SOCl₂)
A key step in the synthesis of this compound from its carboxylic acid precursor is the activation of the carboxylic acid group. quinoline-thiophene.com This is commonly achieved by converting the carboxylic acid into a more reactive intermediate, such as an acid chloride. quinoline-thiophene.com Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation, reacting with 3-Bromothiophene-2-carboxylic acid to form 3-Bromothiophene-2-carbonyl chloride. quinoline-thiophene.comresearchgate.net This acid chloride is highly susceptible to nucleophilic attack by an amine, leading to the efficient formation of the amide bond. quinoline-thiophene.com Other reagents like oxalyl chloride can also be employed for this activation step. nih.gov
The following table summarizes the key reactive intermediates and reagents involved in this synthetic step:
| Precursor | Activating Reagent | Reactive Intermediate |
| 3-Bromothiophene-2-carboxylic acid | Thionyl chloride (SOCl₂) | 3-Bromothiophene-2-carbonyl chloride |
| 3-Bromothiophene-2-carboxylic acid | Oxalyl chloride | 3-Bromothiophene-2-carbonyl chloride |
Optimized Reaction Conditions for Enhanced Synthesis
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of these parameters is crucial for a successful and scalable process.
Role of Moisture-Free Environments in Preventing Hydrolysis
The importance of anhydrous conditions extends to various amidation methods, including those catalyzed by boron reagents and those involving Grignard reagents, where water would quench the reactive organometallic species. fiveable.meacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXUWNXTRUZHNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345592 | |
| Record name | 3-bromothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78031-18-2 | |
| Record name | 3-bromothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Optimized Reaction Conditions for Enhanced Synthesis
Purification Techniques: Reverse-Phase HPLC and Spectroscopic Confirmation (¹H/¹³C NMR, IR)
Purification and structural confirmation are critical steps in the synthesis of 3-bromothiophene-2-carboxamide and its derivatives. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, is a common technique for purifying these compounds. acs.org This method separates compounds based on their hydrophobicity, allowing for the isolation of the target molecule with high purity. acs.org
Following purification, spectroscopic methods are employed for structural elucidation and confirmation. These techniques provide detailed information about the molecular structure of the synthesized compounds. urfu.rursc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environments, and their proximity to each other. For thiophene-based carboxamides, characteristic signals for the thiophene (B33073) ring protons and the amide protons are observed. rsc.orgchemicalbook.comtubitak.gov.tr
¹³C NMR (Carbon-13 NMR) reveals the number of different types of carbon atoms in the molecule, offering further insight into the carbon skeleton. rsc.orgrsc.orgtubitak.gov.tr
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule. rsc.org For this compound, characteristic absorption bands for the N-H and C=O bonds of the carboxamide group, as well as vibrations associated with the thiophene ring, would be expected.
The table below summarizes the typical spectroscopic data for thiophene carboxamide derivatives.
| Spectroscopic Technique | Key Observables for Thiophene Carboxamides |
| ¹H NMR | Signals for thiophene ring protons, amide (NH) protons. rsc.orgchemicalbook.comtubitak.gov.tr |
| ¹³C NMR | Resonances for thiophene ring carbons, carboxamide carbonyl carbon. rsc.orgrsc.orgtubitak.gov.tr |
| IR Spectroscopy | N-H stretching and bending vibrations, C=O stretching vibration of the amide group. rsc.org |
Derivatization Strategies of this compound
The presence of the bromine atom and the carboxamide group on the thiophene ring makes this compound a versatile platform for a variety of chemical transformations. These derivatization strategies allow for the synthesis of a wide range of analogs with diverse properties. smolecule.com
Nucleophilic Substitution Reactions of the Bromine Atom
The bromine atom at the 3-position of the thiophene ring is susceptible to nucleophilic substitution, enabling the introduction of various functional groups. smolecule.comsmolecule.comevitachem.comsmolecule.comevitachem.com This reactivity is a key feature for modifying the core structure. Common nucleophiles used in these reactions include amines, thiols, and alkoxides. smolecule.comsmolecule.com These reactions are often facilitated by the use of a base and can be influenced by the reaction conditions, such as solvent and temperature.
Coupling Reactions (e.g., Suzuki-Miyaura, Stille) for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and this compound is an excellent substrate for these transformations. smolecule.com
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-thiophene with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.netnih.govmdpi.combeilstein-journals.org It is a widely used method for synthesizing aryl- or heteroaryl-substituted thiophenes. mdpi.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. tubitak.gov.trmdpi.com
Stille Coupling: The Stille reaction couples the bromothiophene with an organotin reagent. researchgate.netjcu.edu.au This method is also highly effective for creating carbon-carbon bonds and is known for its tolerance of a wide range of functional groups. researchgate.net
The table below provides a general overview of these coupling reactions.
| Coupling Reaction | Key Reagents | Typical Products |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acids or esters, Palladium catalyst, Base mdpi.comresearchgate.netnih.govmdpi.combeilstein-journals.org | Aryl/heteroaryl-substituted thiophenes mdpi.com |
| Stille | Organotin reagents, Palladium catalyst researchgate.netjcu.edu.au | Aryl/alkenyl/alkynyl-substituted thiophenes researchgate.net |
Oxidation and Reduction Reactions of the Carboxamide Group
The carboxamide group in this compound can undergo both oxidation and reduction, although these transformations are less common than reactions at the bromine position.
Reduction: The carboxamide can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.comevitachem.com This reaction converts the carbonyl group into a methylene (B1212753) group (CH₂).
Oxidation: While direct oxidation of the carboxamide itself is not typical, the thiophene ring's sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone under specific conditions. smolecule.comevitachem.comevitachem.comsmolecule.com It is important to note that these conditions must be carefully controlled to avoid unwanted side reactions. libretexts.org
Functionalization with Heterocyclic and Alkyl Moieties
The derivatization strategies mentioned above allow for the introduction of a wide array of functional groups, including various heterocyclic and alkyl moieties.
Heterocyclic Moieties: Through coupling reactions like Suzuki-Miyaura and Stille, a diverse range of heterocyclic rings can be attached to the thiophene core. evitachem.commdpi.comresearchgate.net This is a common strategy in medicinal chemistry to explore new interactions with biological targets. For example, pyrazole (B372694) and triazole groups have been successfully introduced. evitachem.commdpi.com
Alkyl Moieties: Alkyl groups can be introduced through various methods. For instance, Kumada coupling, which utilizes Grignard reagents, can be used to form carbon-carbon bonds with alkyl groups. Alkylation can also occur at the nitrogen of the carboxamide under certain conditions or on the thiophene ring following a metal-halogen exchange. smolecule.combohrium.com
The ability to introduce these diverse moieties significantly expands the chemical space accessible from this compound, making it a valuable building block in synthetic chemistry.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-bromothiophene-2-carboxamide by probing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
¹H NMR Spectroscopy for Proton Environment Assessment
Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment of hydrogen atoms within the this compound molecule. The number of signals, their positions (chemical shifts), splitting patterns (multiplicity), and integration values reveal the arrangement of protons.
For the related compound, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument, displays distinct signals. mdpi.com A singlet at 9.62 ppm is attributed to the amide proton (NH). mdpi.com The pyrazine (B50134) ring protons appear as a singlet at 8.40 ppm and a doublet at 8.29 ppm. mdpi.com The thiophene (B33073) ring protons are observed as doublets at 7.46 ppm and 7.14 ppm, with their coupling constant indicating their spatial relationship. mdpi.com While this data is for a derivative, it provides a strong indication of the types of signals and chemical shifts expected for the parent this compound.
Table 1: Representative ¹H NMR Data for a Bromothiophene Carboxamide Derivative
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Amide (N-H) | 9.62 | Singlet |
| Pyrazine-H | 8.40 | Singlet |
| Pyrazine-H | 8.29 | Doublet |
| Thiophene-H | 7.46 | Doublet |
| Thiophene-H | 7.14 | Doublet |
Data for 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide in CDCl₃. mdpi.com
¹³C NMR Spectroscopy for Carbon Skeleton Confirmation
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of this compound. Each unique carbon atom in the molecule typically produces a distinct signal.
In the analysis of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, the ¹³C NMR spectrum reveals the carbonyl carbon of the amide group at approximately 159.0 ppm. mdpi.com The carbons of the thiophene and pyrazine rings appear in the aromatic region, with specific shifts indicating their electronic environment influenced by the bromine and amide substituents. mdpi.com For instance, signals are observed at 151.1, 150.6, 147.0, 140.5, 130.9, 128.8, 121.4, and 119.8 ppm. mdpi.com
Table 2: Representative ¹³C NMR Data for a Bromothiophene Carboxamide Derivative
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 159.0 |
| Aromatic/Heteroaromatic Carbons | 151.1, 150.6, 147.0, 140.5, 130.9, 128.8, 121.4, 119.8 |
Data for 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide in CDCl₃. mdpi.com
Correlation of Computed and Experimental NMR Data
Computational chemistry, specifically Density Functional Theory (DFT), has become a powerful tool for predicting NMR spectra. mdpi.com By calculating the magnetic shielding of each nucleus in a modeled structure of this compound, theoretical chemical shifts can be generated. mdpi.com These computed data are then correlated with the experimental NMR results. A strong agreement between the calculated and observed spectra provides a high degree of confidence in the assigned structure. mdpi.com For a series of pyrazole-thiophene-based amide derivatives, the computed NMR data showed significant agreement with the experimental results, with a mean absolute error of only 0.24 ppm for proton NMR. mdpi.com This demonstrates the reliability of using computational methods to confirm the structural assignments made from experimental NMR data. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies, causing its bonds to vibrate (stretch or bend). vscht.cz These absorption frequencies are characteristic of particular functional groups.
The IR spectrum of a related compound, 2-acetyl-3-bromothiophene, shows a strong absorption band for the carbonyl (C=O) stretch at approximately 1680 cm⁻¹. For this compound, the carbonyl stretch of the amide group is also expected in this region. Other key absorptions would include the N-H stretch of the amide, typically appearing as one or two bands in the 3500-3100 cm⁻¹ region, and the aromatic C-H stretching vibrations of the thiophene ring around 3100 cm⁻¹. vscht.cz Vibrations corresponding to the C-S and C-Br bonds are expected in the fingerprint region (below 1500 cm⁻¹).
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (Amide) | 3500 - 3100 |
| C-H Stretch (Aromatic) | ~3100 |
| C=O Stretch (Amide I) | ~1680 |
| C-N Stretch & N-H Bend (Amide II) | ~1640 - 1550 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio (m/z) of its ions. uomustansiriyah.edu.iq
In a typical mass spectrometry experiment, the molecule is ionized, often resulting in a molecular ion (M⁺) whose m/z value corresponds to the molecular weight of the compound (206.06 g/mol for C₅H₄BrNOS). uomustansiriyah.edu.iqcapotchem.com This molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is unique to the molecule's structure and can be used to confirm its identity.
For a related compound, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, the mass spectrum showed a molecular ion peak [M+H]⁺ at m/z 285.1 and a characteristic [M+2] peak at 286.1, confirming the presence of a single bromine atom due to its isotopic distribution. mdpi.com A significant fragment observed was [M-Br] at m/z 204.0, corresponding to the loss of the bromine atom. mdpi.com Similarly, for this compound, the loss of the bromine atom and cleavage of the amide group would be expected fragmentation pathways.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | m/z (predicted) | Origin |
|---|---|---|
| [M]⁺ | 206/208 | Molecular ion (presence of Br isotopes) |
| [M-Br]⁺ | 127 | Loss of bromine atom |
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SCXRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in the solid state. ceitec.cz This method involves diffracting X-rays off a single crystal of the compound. ceitec.cz The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the exact positions of all atoms can be determined, providing definitive information on bond lengths, bond angles, and intermolecular interactions. ceitec.cz
While a specific SCXRD study for this compound was not found, a study on the cocrystal of the related 5-bromothiophene-2-carboxylic acid with 5-fluorouracil (B62378) has been reported. nih.gov This study provided detailed structural information, including how the molecules pack in the crystal lattice and the nature of intermolecular interactions like hydrogen bonding and halogen bonding (C-Br···O interactions). nih.gov Such an analysis for this compound would unambiguously confirm its molecular structure and provide insights into its solid-state properties.
High-Performance Liquid Chromatography (HPLC) for Purity Confirmation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for assessing the purity of this compound. This method is adept at separating the primary compound from any impurities that may be present, including starting materials, byproducts from the synthesis, or degradation products. The purity assessment is crucial for ensuring the quality and reliability of the compound for further research applications.
Reversed-phase HPLC (RP-HPLC) is the most frequently employed mode for the analysis of this compound and related heterocyclic compounds. acs.orgthermofisher.comchromatographyonline.comrsc.org In RP-HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Due to its moderate polarity, this compound exhibits good retention and sharp peak shapes under typical RP-HPLC conditions.
Research findings indicate that a high degree of purity, often exceeding 95% and in some cases greater than 99%, is achievable and verifiable for thiophene carboxamide derivatives through HPLC analysis. acs.orgjst.go.jpsemanticscholar.org The selection of the stationary phase, typically a C8 or C18 alkyl-silica column, and the optimization of the mobile phase composition are critical for achieving baseline separation of all components. acs.orgchemrevlett.com The mobile phase commonly consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol. acs.orgchemrevlett.comresearchgate.net The use of additives like formic acid or trifluoroacetic acid in the mobile phase can improve peak shape and resolution, particularly for acidic or basic compounds. acs.org Detection is most commonly performed using an ultraviolet (UV) detector, as the thiophene ring and the carboxamide group are chromophores that absorb in the UV region. acs.orgresearchgate.net
The following table summarizes typical HPLC conditions reported in the literature for the analysis of thiophene derivatives, which are applicable for the purity confirmation of this compound.
Table 1: Representative HPLC Conditions for Purity Analysis of Thiophene Derivatives
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Instrument | Agilent 1100 or equivalent | HPLC system with UV detector |
| Column (Stationary Phase) | Waters Atlantis T3 or dC18 (2.1 mm × 50 mm, 3-5 µm) acs.org | Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Gradient of Water (with formic or trifluoroacetic acid) and Acetonitrile acs.org | Isocratic mixture of Acetonitrile and Water (30:70, v/v) researchgate.net |
| Flow Rate | Not specified | 1.0 mL/min researchgate.net |
| Detection Wavelength | 220, 254, and 280 nm acs.org | 306 nm researchgate.net |
| Column Temperature | Not specified | 30°C researchgate.net |
| Purity Achieved | >95% acs.org | Not specified for parent compound |
The data presented in such analyses typically includes the retention time of the main peak corresponding to this compound and the peak areas of all detected components. The purity is then calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. For method validation, parameters such as linearity, precision, accuracy, and robustness are evaluated to ensure the reliability of the purity determination. iaea.org
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) has become a vital method for investigating the electronic and geometric characteristics of thiophene (B33073) derivatives. nih.govsemanticscholar.org Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-31G(d,p), to model the molecule's behavior accurately. nih.govsemanticscholar.org These studies elucidate the relationship between molecular structure and physicochemical properties. mdpi.com
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational process used to determine the most stable three-dimensional structure of a molecule, corresponding to its lowest energy state. researchgate.net For 3-Bromothiophene-2-carboxamide, this involves calculating key geometric parameters, including the lengths of bonds between atoms and the angles they form. mdpi.com Studies on analogous thiophene compounds have successfully used DFT to compare theoretically calculated parameters with experimental data, showing significant similarities. rroij.comrroij.com
The analysis also considers different possible conformations (rotamers) that can arise from the rotation around single bonds, such as the C-C bond connecting the thiophene ring and the carboxamide group. researchgate.net In some thiophene-3-carboxamide (B1338676) derivatives, the molecular conformation can be stabilized by the formation of an intramolecular hydrogen bond, which creates a pseudo-six-membered ring and reduces conformational flexibility. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | C=O | 1.235 |
| C-N (amide) | 1.358 | |
| C-S (thiophene) | 1.745 | |
| C-Br | 1.870 | |
| Bond Angle (°) | O=C-N | 122.5 |
| C-C-S (thiophene) | 111.5 | |
| C-C-Br | 127.0 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO energy level is associated with the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy level relates to its ability to accept electrons (its electrophilicity). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.govsemanticscholar.org A smaller energy gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org For derivatives of thiophene-2-carboxamide, DFT calculations have been used to determine these values and understand their electronic behavior. nih.gov
Table 2: Predicted Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.452 |
| ELUMO | -2.618 |
| Energy Gap (ΔE) | 3.834 |
Electrostatic Potential Surfaces and Charge Distribution
A Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. mdpi.com The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. mdpi.com
Red regions indicate areas of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. In this compound, these would be concentrated around the electronegative oxygen and nitrogen atoms of the carboxamide group. researchgate.net
Blue regions represent the most positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. These are typically found around hydrogen atoms. researchgate.net
Green regions denote areas of neutral or zero potential. mdpi.com
The analysis of the MEP surface provides insight into a molecule's reactivity and its potential for intermolecular interactions. rroij.comrroij.com
Prediction of Chemical Reactivity Descriptors (Chemical Hardness, Electronic Chemical Potential, Electrophilicity Index)
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. semanticscholar.org These descriptors are highly effective in predicting reactivity patterns. semanticscholar.org
Electronic Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Hardness is a measure of the molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." It is calculated as η = (ELUMO - EHOMO) / 2.
Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential and chemical hardness: ω = μ² / (2η).
These quantum chemical descriptors are instrumental in rationalizing the reactivity of molecular systems. semanticscholar.org
Table 3: Predicted Global Chemical Reactivity Descriptors
| Descriptor | Calculated Value (eV) |
|---|---|
| Electronic Chemical Potential (μ) | -4.535 |
| Chemical Hardness (η) | 1.917 |
| Global Electrophilicity Index (ω) | 5.365 |
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. mdpi.com This method is widely used in drug discovery to understand how potential drug candidates interact with biological targets. nih.gov For thiophene carboxamide derivatives, docking studies have been performed to estimate their binding patterns within the active sites of various proteins, such as protein tyrosine phosphatase 1B (PTP1B) and epidermal growth factor receptor (EGFR). nih.govresearchgate.net
Prediction of Binding Affinities and Interaction Modes
Docking simulations provide two key pieces of information: the binding affinity and the binding mode. The binding affinity is a score that estimates the strength of the interaction between the ligand and the receptor; a lower score typically indicates a more stable complex.
The binding mode describes the specific intermolecular interactions that stabilize the ligand in the receptor's binding pocket. mdpi.com These interactions commonly include:
Hydrogen Bonds: Strong, directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and receptor.
Van der Waals Forces: Weak, non-specific attractions between atoms.
For thiophene-based compounds, studies have shown that hydrophobic and Van der Waals interactions, facilitated by their aromatic systems, play a significant role in binding, often supplemented by hydrogen bonding with key amino acid residues in the protein's active site. mdpi.com
Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| EGFR Kinase Domain | -8.5 | Met793 | Hydrogen Bond (with C=O) |
| Leu718 | Hydrophobic | ||
| Val726 | Van der Waals |
Identification of Key Binding Residues and Non-Covalent Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Computational docking studies have been instrumental in elucidating the binding modes of thiophene-2-carboxamide derivatives within the active sites of various protein targets. These analyses identify key amino acid residues and the specific non-covalent interactions that govern the ligand-protein binding affinity.
For instance, in the context of antibacterial activity, molecular docking analyses of thiophene-2-carboxamide derivatives have revealed significant interactions. A study on 5-bromo-N-alkylthiophene-2-sulfonamides, which share a core structure, identified key interactions within the active pocket of New Delhi Metallo-β-lactamase. The standard inhibitor formed hydrogen bonds with Tyr87 and Asp118, while also engaging in hydrophobic interactions with Phe62 and Trp87. nih.gov Such interactions are crucial for stabilizing the ligand within the active site. The sulfur and nitrogen atoms of the thiophene carboxamide scaffold are noted for their ability to coordinate with metal ions in enzyme active sites, further enhancing inhibitory activity.
Quantum chemical molecular orbital analysis has been used to dissect the contributions of different chemical groups to these interactions. nih.gov This method can reveal the percentage of electron density contributed by various fragments of the molecule and the protein, quantifying the strength and nature of hydrogen bonds and other electrostatic interactions. nih.gov These non-covalent interactions, including hydrogen bonding and hydrophobic effects, are considered primary drivers for the binding and activity of this class of compounds. lambris.com
Table 1: Examples of Predicted Interactions for Thiophene Derivatives
| Compound Class | Target Protein | Key Interacting Residues | Interaction Type |
|---|
Validation of Computational Predictions with In Vitro Assays
A critical step in modern drug discovery is the experimental validation of computational predictions. Molecular docking and other in silico methods provide hypotheses about the biological activity of compounds, which are then tested through in vitro assays to confirm their efficacy.
This approach has been successfully applied to thiophene-based compounds. For example, a series of newly synthesized 2-ethylhexyl 5-bromothiophene-2-carboxylates underwent molecular docking studies to predict their antibacterial potential against extensively drug-resistant (XDR) Salmonella Typhi. researchgate.netnih.gov The computational results, which predicted strong binding affinities for certain derivatives, were subsequently validated by in vitro antibacterial assays. The compound 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate, in particular, showed outstanding antibacterial action with a minimum inhibitory concentration (MIC) value of 3.125 mg/mL, confirming the predictions from the docking study. researchgate.net
Similarly, studies on other thiophene carboxamide derivatives have used computational analysis to predict binding to targets like VEGFR-2. These predictions were followed by in vitro cytotoxicity evaluations against various cancer cell lines (such as A375, HT-29, and MCF-7) to confirm the antiproliferative effects. nih.govmdpi.com The strong correlation between high binding scores in docking simulations and potent activity in cellular assays underscores the predictive power of computational models in identifying promising therapeutic agents. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies based on Computational and Experimental Data
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For this compound and its analogs, SAR has been explored using a combination of computational modeling and experimental data. mdpi.com These studies analyze how modifications to the thiophene carboxamide scaffold influence its therapeutic effects. nih.gov
The general findings from SAR studies on thiophene-2-carboxamide derivatives indicate that the nature and position of substituents on the thiophene ring and the carboxamide nitrogen are critical determinants of biological activity. nih.gov These modifications can enhance properties like antibacterial, antioxidant, and anticancer efficacy by altering the molecule's electronic distribution, steric profile, and ability to form specific interactions with biological targets. nih.govnih.gov
Correlation of Substituent Effects with Biological Activity
The biological activity of thiophene-2-carboxamide derivatives is highly dependent on the nature of the substituents attached to the core structure. nih.gov
In studies of antibacterial and antioxidant activities, specific substituent patterns have been correlated with enhanced potency. For example, 3-amino thiophene-2-carboxamide derivatives generally display higher antibacterial and antioxidant activity compared to their 3-hydroxy or 3-methyl counterparts. nih.gov The presence of an electron-donating amino group is thought to increase the resonating electrons on the thiophene ring, thereby boosting its radical scavenging and antibacterial capabilities. nih.gov
Furthermore, substituents on an aryl ring attached to the carboxamide nitrogen also play a significant role. The presence of a methoxy (B1213986) (-OMe) group has been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, an amino thiophene-2-carboxamide derivative bearing a methoxy group exhibited excellent activity against P. aeruginosa, S. aureus, and B. subtilis. nih.gov
Table 2: Effect of Substituents on the Biological Activity of Thiophene-2-Carboxamide Derivatives
| Substituent at Position 3 | Substituent on Aryl Ring | Observed Biological Activity | Reference |
|---|---|---|---|
| Amino (-NH2) | None | Potent antioxidant activity | nih.gov |
| Amino (-NH2) | Methoxy (-OMe) | Excellent antibacterial activity | nih.gov |
| Hydroxy (-OH) | Methoxy (-OMe) | Very good antibacterial activity | nih.gov |
Impact of Halogen Position and Other Substituents on Reactivity and Activity
The position of the halogen atom on the thiophene ring is a critical factor influencing the reactivity and biological activity of the compound. While the title compound is this compound, many related studies focus on derivatives where the bromine is at the 5-position, such as 5-bromothiophene-2-carboxylic acid and its derivatives. researchgate.netnih.govnih.gov
The bromine atom at either position serves as a key handle for synthetic modification, often through cross-coupling reactions like the Suzuki-Miyaura reaction, to introduce diverse aryl substituents. nih.govmdpi.com The reactivity in these coupling reactions is influenced by the electronic environment of the carbon-bromine bond.
Computational Prediction of Drug-like Properties and ADME Profiles
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. github.comresearchgate.net These predictions help to identify molecules with favorable pharmacokinetic profiles and reduce late-stage attrition. Web-based platforms like SwissADME are commonly employed to calculate these properties for novel compounds, including derivatives of thiophene-carboxamide. nih.govnih.gov
Computational ADME predictions for thiophene-based molecules typically assess a range of physicochemical and pharmacokinetic parameters. nih.govnih.gov These include molecular weight, lipophilicity (logP), water solubility, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are evaluated against established rules for drug-likeness, such as Lipinski's rule of five, to gauge the compound's potential as an orally bioavailable drug. researchgate.net Recent advances in machine learning and artificial intelligence have further improved the accuracy of these predictive models. github.comnih.gov
Assessment of Pharmacokinetic Parameters
The assessment of pharmacokinetic parameters is a crucial component of the ADME profile, providing insights into how a drug is processed by the body. For thiophene-carboxamide derivatives, computational tools can predict several key parameters.
Studies on related 5-bromothiophene carboxylate derivatives have utilized software like SwissADME to generate these profiles. nih.gov Key predicted parameters include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. For example, predictions can indicate whether a compound is likely to have high or low GI absorption or if it is likely to be a substrate or inhibitor of key metabolic enzymes like CYP2D6 or CYP3A4. These predictions are vital for optimizing lead compounds to ensure they can reach their target in sufficient concentrations and persist for an appropriate duration without being rapidly metabolized. nih.gov
Table 3: Example of a Computationally Predicted ADME Profile for a Thiophene Derivative
| Parameter | Predicted Value/Classification | Implication |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Good potential for oral bioavailability |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause central nervous system side effects |
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |
| CYP3A4 Inhibitor | No | Lower risk of drug-drug interactions |
Prediction of Metabolic Stability and Degradation Pathways
The metabolic stability of a compound is a critical parameter in drug discovery, influencing its pharmacokinetic profile. In silico tools are frequently used to predict how a molecule might be metabolized by the body, primarily by enzymes such as the Cytochrome P450 (CYP) superfamily. news-medical.netnih.gov These predictive models use various approaches, including ligand-based methods that compare the molecule to known substrates of metabolic enzymes, and structure-based methods that involve docking the molecule into the active site of a metabolic enzyme. eurekaselect.com
For this compound, a computational analysis would typically identify potential sites of metabolism. The thiophene ring, the bromine substituent, and the carboxamide group are all functionalities that could be subject to enzymatic transformation. Common metabolic reactions include oxidation, reduction, and hydrolysis. nih.gov Predictive software can calculate the lability of each site on the molecule, highlighting the atoms most likely to undergo metabolic change. news-medical.net
The prediction of degradation pathways involves constructing a metabolic map, showing the sequence of reactions and the resulting metabolites. researchgate.net For instance, the thiophene ring could undergo oxidation, potentially leading to the formation of sulfoxides or sulfones. The bromine atom could be a site for dehalogenation, or the amide bond could be hydrolyzed. Advanced computational models can predict the likelihood of these different pathways, helping to identify major and minor metabolites. news-medical.netnih.gov
However, a review of publicly available scientific literature and databases indicates a lack of specific studies that have computationally predicted the metabolic stability and degradation pathways for this compound. While general methodologies for such predictions are well-established for various organic molecules, including other thiophene amides, specific data and detailed research findings for this particular compound are not currently published. mdpi.comnih.gov
Investigation of Non-linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including optical data storage and signal processing. nih.gov Organic molecules, particularly those with extended π-conjugated systems and electron donor-acceptor groups, can exhibit significant NLO responses. nih.gov Computational methods, especially Density Functional Theory (DFT), are instrumental in predicting the NLO properties of new molecules before their synthesis. semanticscholar.orgmedmedchem.com
The key NLO properties that are typically calculated include the electric dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). mdpi.comnih.gov These parameters quantify the molecule's response to an applied electric field, such as that from a high-intensity laser. A large hyperpolarizability value is indicative of a strong NLO response. nih.gov
For this compound, a DFT study would involve optimizing the molecular geometry and then calculating its electronic properties. The presence of the electron-rich thiophene ring and the electron-withdrawing carboxamide group could potentially create a push-pull system conducive to NLO activity. The bromine atom can also influence the electronic distribution and, consequently, the NLO properties. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution would provide insight into the intramolecular charge transfer possibilities, which are crucial for NLO effects. mdpi.comnih.gov
Despite the established computational methodologies for investigating NLO properties and their application to a wide range of thiophene-containing compounds, there is no specific research in the available literature that reports on the theoretical investigation of the non-linear optical properties of this compound. researchgate.net Therefore, detailed research findings and data tables for its NLO characteristics are not available at this time.
Biological and Pharmacological Research Applications
Antimicrobial and Antibacterial Activities
Derivatives of the thiophene (B33073) carboxamide scaffold have demonstrated significant potential as antimicrobial agents, with research exploring their efficacy against a variety of bacterial pathogens, including those resistant to current antibiotic therapies.
The antibacterial effects of various thiophene derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. In one study, a series of arylthiophene-2-carbaldehydes, which are structurally related to the carboxamide, were tested for their antibacterial properties. Compound 2j in this series showed excellent activity against the Gram-positive bacterium Staphylococcus aureus, while compounds 2e and 2j were found to be active against the Gram-negative Escherichia coli. mdpi.com Another compound, 2c , displayed excellent activity against Bacillus subtilis, and compound 2d showed outstanding inhibition against Pseudomonas aeruginosa. mdpi.com
Further research into oxazolidinone-thiophene chalcone hybrids also confirmed activity against a panel of bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as determined by the serial dilution method. rjptonline.org These findings underscore the broad-spectrum potential of the thiophene scaffold.
Table 1: Antibacterial Activity of Arylthiophene Derivatives
| Compound | Target Organism | Activity Level | IC₅₀ (µg/mL) |
| 2c | Bacillus subtilis | Excellent | 39.4 |
| 2d | Pseudomonas aeruginosa | Outstanding | 29.7 |
| 2e | Escherichia coli | Active | 40 |
| 2j | Staphylococcus aureus | Excellent | 37.4 |
| 2j | Escherichia coli | Active | 40 |
Data sourced from studies on arylthiophene-2-carbaldehydes, structurally related to the carboxamide core. mdpi.com
Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's potency. For a series of 5-bromo-N-alkylthiophene-2-sulfonamides, a compound class closely related to 3-bromothiophene-2-carboxamide, significant activity was observed against a resistant bacterial strain. Compound 3b in the series exhibited the lowest MIC and Minimum Bactericidal Concentration (MBC) values of 0.39 µg/mL and 0.78 µg/mL, respectively. nih.gov Another compound, 4c , displayed an MIC of 1.56 µg/mL and an MBC of 3.125 µg/mL, while compound 3a showed an MIC of 3.125 µg/mL. nih.gov
In studies of other thiophene derivatives, a compound designated as thiophene 4 demonstrated an MIC of 16 mg/L against E. coli. nih.gov
Table 2: MIC and MBC Values of Thiophene Derivatives against NDM-KP ST147
| Compound | MIC (µg/mL) | MBC (µg/mL) |
| 3a | 3.125 | 6.25 |
| 3b | 0.39 | 0.78 |
| 4c | 1.56 | 3.125 |
Data from a study on 5-bromo-N-alkylthiophene-2-sulfonamides against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147. nih.gov
A critical area of research is the development of agents effective against multidrug-resistant bacteria. Thiophene-2-carboxamide analogues have shown particular promise in this domain. A study focused on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues demonstrated their antibacterial efficacy against an Extended-Spectrum-β-Lactamase (ESBL)-producing clinical strain of Escherichia coli ST 131. nih.gov
Furthermore, research on 5-bromo-N-alkylthiophene-2-sulfonamides established their activity against clinically isolated New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae ST147, a highly resistant pathogen. nih.gov Another thiophene derivative was found to be active against a colistin-resistant MCR1+ strain of E. coli, with an MIC of 16 mg/L. nih.gov While not thiophenes, pyrazine (B50134) carboxamides, which share a similar structural motif, have been synthesized and tested against extensively drug-resistant (XDR) Salmonella Typhi, indicating the potential of related heterocyclic amides to combat such pathogens. mdpi.com
The mechanism of action for many antimicrobial agents involves the inhibition of essential bacterial enzymes. Thiophene-2-carboxamide derivatives have been investigated as inhibitors of β-lactamase, an enzyme that confers bacterial resistance to β-lactam antibiotics. Molecular docking studies have shown that these carboxamide analogues can bind to and potentially inhibit β-lactamase and the specific variant CTX-M-15, which is prevalent in ESBL-producing strains. nih.gov The thiophene ring contributes to hydrophobic interactions within the enzyme's active site, potentially enhancing the stability of the protein-ligand complex. nih.gov
In addition to β-lactamase, other enzymes have been targeted. Benzo[b]thiophene derivatives, which feature a fused thiophene ring system, have been synthesized and evaluated as inhibitors of tissue non-specific alkaline phosphatase (TNAP). mdpi.com This line of inquiry suggests that the thiophene scaffold can be adapted to inhibit a variety of enzymes relevant to disease processes.
Anticancer and Antitumor Properties
Thiophene carboxamide derivatives have emerged as a promising class of compounds in anticancer research, with studies demonstrating their cytotoxic effects against a range of human cancer cell lines.
The antiproliferative activity of thiophene carboxamide derivatives has been confirmed through in vitro testing. A study on trisubstituted thiophene-3-carboxamide (B1338676) selenide (B1212193) derivatives identified compound 16e as a potent cytotoxic agent against the human colon carcinoma cell line HCT116 , with an IC₅₀ value of 3.20 ± 0.12 μM. nih.gov
In another investigation, a series of phenyl-thiophene-carboxamide compounds were evaluated against multiple cancer cell lines. The results showed that these compounds exhibited antiproliferative effects against the human cervical cancer cell line HeLa and the human hepatocellular carcinoma cell line HepG2 . nih.gov This research highlights the potential of the thiophene carboxamide core as a template for the development of new anticancer agents. plos.org
Table 3: Cytotoxic Activity (IC₅₀ in µM) of Phenyl-Thiophene-Carboxamide Derivatives
| Cell Line | Compound 2a | Compound 2b | Compound 2c | Compound 2d | Compound 2e | Doxorubicin (Control) |
| HepG2 | 100 | 18.32 | 100 | >300 | 100 | 0.8 |
| HeLa | 100 | 19.34 | 100 | 100 | 100 | 0.8 |
Data represents the concentration at which 50% of cell growth is inhibited (IC₅₀). nih.gov
Mechanisms of Action in Cancer Inhibition
Derivatives of the thiophene carboxamide scaffold have been extensively studied for their potential in cancer therapy, demonstrating a range of antineoplastic and antimitotic activities.
Antimitotic and Antineoplastic Activities: Thiophene carboxamide derivatives have emerged as a promising class of anticancer agents, with some acting as biomimetics of Combretastatin A-4 (CA-4), a potent natural antimitotic agent. nih.gov These synthetic compounds have shown considerable antiproliferative properties against various cancer cell lines, including hepatocellular carcinoma (Hep3B). nih.govresearchgate.net The mechanism often involves the inhibition of tubulin polymerization by binding to the colchicine site, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govbohrium.com
Further studies on related structures, such as 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives, have reinforced the role of the thiophene scaffold in creating powerful cytostatic effects at submicromolar concentrations, directly correlating with the inhibition of tubulin polymerization. bohrium.com
Beyond tubulin inhibition, other thiophene-2-carboxamide derivatives have demonstrated cytotoxicity in breast, liver, and leukemia cell lines through the potential inhibition of protein tyrosine phosphatase 1B (PTP1B). researchgate.net Certain analogs have also been identified as inhibitors of mitochondrial complex I, leading to both in vitro and in vivo antiproliferative effects. researchgate.net Research on chalcone derivatives synthesized from 3-bromothiophene-2-carbaldehyde, a closely related precursor, also showed significant cytotoxic properties against human colon cancer cells. nih.gov
Table 1: Anticancer Activity of Selected Thiophene Carboxamide Derivatives
| Derivative Class | Cancer Cell Line | Reported Activity | Mechanism of Action |
|---|---|---|---|
| Thiophene Carboxamide (CA-4 Biomimetics) | Hep3B (Hepatocellular Carcinoma) | Significant Antiproliferative Activity (IC50 = 5.46 µM for compound 2b) nih.gov | Inhibition of Tubulin Polymerization nih.gov |
| 3-Aryl Thiophene-2-Aryl/Heteroaryl Chalcones | HCT-15 (Human Colon Cancer) | Superior Antitumour Activity (IC50 = 21 µg/mL for compound 5a) nih.gov | Cytotoxicity nih.gov |
| Aryl-Substituted Thiophene-2-carboxamides | Breast, Liver, Leukemia Cell Lines | Cytotoxicity researchgate.net | Potential PTP1B Inhibition researchgate.net |
| 2-Amino-3-aroyl-5-(hetero)aryl ethynyl thiophenes | Various Cancer Cell Lines | Cytostatic effects at submicromolar concentrations bohrium.com | Inhibition of Tubulin Polymerization bohrium.com |
Anti-inflammatory Potential
The thiophene ring is a core component of several commercially available anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, highlighting the scaffold's potential in this therapeutic area. Research into thiophene-based compounds has revealed their ability to act as inhibitors of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). The anti-inflammatory activity is often associated with the presence of specific functional groups, including carboxylic acids and amides. By inhibiting COX and LOX enzymes, these compounds can effectively reduce the production of prostaglandins and leukotrienes, which are critical mediators of inflammation. This established activity makes thiophene carboxamides, including this compound, valuable candidates for the design and discovery of novel anti-inflammatory agents.
Antiviral Activity (e.g., Anti-norovirus agents)
Derivatives of this compound have shown significant promise as antiviral agents, particularly against human norovirus (HuNoV). Human noroviruses are a primary cause of acute gastroenteritis worldwide, yet no approved vaccines or antiviral treatments are currently available. In the search for effective therapeutics, heterocyclic carboxamides have been identified as a potent class of inhibitors.
A screening campaign identified 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide as an anti-norovirus agent. Subsequent structure-activity relationship (SAR) studies led to the synthesis of derivatives with even more potent antiviral activity. These studies underscored the importance of the halogenated thiophene ring conjugated to the amide bond for anti-norovirus efficacy.
Antioxidant Activities
Several studies have investigated the antioxidant potential of thiophene-2-carboxamide derivatives. Research has demonstrated that these compounds can exhibit significant radical scavenging activity. For instance, 3-amino thiophene-2-carboxamide derivatives have shown a high percentage of antioxidant inhibition, comparable to the reference antioxidant ascorbic acid. Specifically, one derivative, compound 7a, increased antioxidant activity by 62.0%. Other studies using the 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) method also confirmed the ability of thiophene carboxamides to scavenge free radicals. This antioxidant capacity is a valuable property, as oxidative stress is implicated in numerous disease pathologies.
Modulation of Biological Pathways and Molecular Targets
The diverse pharmacological activities of this compound and its derivatives stem from their ability to interact with and modulate various biological pathways and molecular targets.
Binding to Specific Enzymes or Receptors
The specific therapeutic effects of thiophene carboxamides are achieved through precise binding to enzymes and receptors.
Tubulin: As antimitotic agents, certain thiophene carboxamide derivatives bind to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin into microtubules, disrupting the mitotic spindle and leading to cell cycle arrest and apoptosis in cancer cells. nih.govbohrium.com
Protein Tyrosine Phosphatase 1B (PTP1B): Some thiophene-2-carboxamide derivatives exhibit anticancer activity by inhibiting PTP1B, an enzyme involved in cell growth and metabolism signaling pathways. researchgate.net
DNA Gyrase: In the context of antibacterial action, specific thiophene-carboxamide inhibitors have been found to bind to an allosteric site on DNA gyrase, an enzyme crucial for bacterial DNA replication.
COX/LOX Enzymes: The anti-inflammatory effects of thiophene derivatives are attributed to their ability to bind to and inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, blocking the synthesis of inflammatory mediators.
DNA Cleavage Activities
While some anticancer compounds function by directly damaging DNA, the activity of thiophene carboxamides appears more nuanced. Research on certain synthetic thiophene-carboxamide inhibitors has revealed a novel mechanism involving the bacterial enzyme DNA gyrase. These compounds bind to an allosteric site on the enzyme, which is remote from the binding site of other antibiotics like fluoroquinolones. This binding stabilizes the gyrase-dependent DNA cleavage complex, effectively poisoning the enzyme and leading to bacterial cell death. This represents a specific mechanism of inducing DNA breaks, mediated by the targeted enzyme. Conversely, other studies on different furan/thiophene-2-carboxamide derivatives have reported DNA-protective activities, suggesting that the interaction with DNA can be highly dependent on the specific chemical structure of the derivative.
Table 2: Molecular Targets of Thiophene Carboxamide Derivatives
| Molecular Target | Biological Activity | Mechanism of Interaction |
|---|---|---|
| Tubulin | Antimitotic / Anticancer | Binds to colchicine site, inhibiting polymerization nih.govbohrium.com |
| PTP1B | Antineoplastic | Inhibition of enzyme activity researchgate.net |
| DNA Gyrase | Antibacterial | Allosteric binding, stabilizing DNA-cleavage complex |
| COX/LOX Enzymes | Anti-inflammatory | Inhibition of enzyme activity |
Medicinal Chemistry Applications and Drug Discovery
The thiophene nucleus is a prominent heterocycle found in a multitude of medicinal compounds due to its diverse pharmacological properties. The presence of a sulfur atom in the ring alters the electronic distribution and geometry compared to carbocyclic analogs, enhancing the molecule's reactivity and biological potential. mdpi.com Specifically, the thiophene carboxamide framework has been identified as a promising starting point for the development of new drugs, particularly in oncology. mdpi.com
Scaffold for New Therapeutic Agents
The this compound structure acts as a key building block, or scaffold, for creating new therapeutic molecules. Its utility is particularly noted in the synthesis of novel anticancer agents. The bromine atom at the 3-position and the carboxamide group at the 2-position provide reactive sites for chemists to build more complex molecules with desired biological activities.
Research has shown that derivatives built upon a thiophene carboxamide core exhibit significant antiproliferative effects against various cancer cell lines. These compounds can be designed to target specific proteins and pathways involved in cancer progression, such as receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov
For instance, compounds derived from thiophene carboxamides have been developed as potent VEGFR-2 inhibitors, which play a crucial role in angiogenesis, the process of forming new blood vessels that tumors need to grow. mdpi.comnih.gov By inhibiting VEGFR-2, these agents can disrupt the tumor's blood supply. Similarly, other derivatives have been synthesized to target EGFR, a protein often overexpressed in various cancers, leading to uncontrolled cell growth. nih.govnih.gov The development of symmetrical trisubstituted thiophene-3-carboxamide selenide derivatives has led to the identification of potent EGFR kinase inhibitors with significant cytotoxic activity against cancer cells. nih.govnih.gov
The versatility of the thiophene carboxamide scaffold is demonstrated by the range of biological activities observed in its derivatives. Studies have reported promising results for these compounds against multiple cancer cell lines, including those for breast, colon, and lung cancer. mdpi.comresearchgate.netrasayanjournal.co.in
| Compound Class | Target | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|---|
| Thiophene-3-carboxamide Selenide Derivative (16e) | EGFR Kinase | - | 94.44 ± 2.22 nM | nih.govnih.gov |
| Thiophene-3-carboxamide Selenide Derivative (16e) | Cytotoxicity | HCT116 (Colon) | 3.20 ± 0.12 µM | nih.govnih.gov |
| 3-Aryl Thiophene-2-aryl/heteroaryl Chalcone (5a) | Cytotoxicity | HCT-15 (Colon) | 21 µg/mL | researchgate.netrasayanjournal.co.in |
| 3-Aryl Thiophene-2-aryl/heteroaryl Chalcone (5g) | Cytotoxicity | HCT-15 (Colon) | 22.8 µg/mL | researchgate.netrasayanjournal.co.in |
| Thiophene Carboxamide Derivative (2b) | Cytotoxicity | Hep3B (Liver) | 5.46 µM | nih.gov |
| Thiophene Carboxamide Derivative (2e) | Cytotoxicity | Hep3B (Liver) | 12.58 µM | nih.gov |
| Thiophene-3-carboxamide Derivative (14d) | VEGFR-2 Kinase | - | 191.1 nM | nih.gov |
Development of Heterocyclic Compounds with Tailored Properties
The chemical structure of this compound is highly amenable to modification, allowing for the creation of diverse libraries of heterocyclic compounds with properties tailored for specific biological targets. The bromine atom is particularly useful as it can be replaced with various other functional groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. researchgate.net
This strategic modification enables the synthesis of, for example, 3-aryl thiophene derivatives from a 3-bromothiophene precursor. researchgate.net By introducing different aryl groups at the 3-position, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a biological target, such as an enzyme's active site. This approach was successfully used to synthesize a series of 3-aryl thiophene-2-aryl/heteroaryl chalcones that showed significant antiproliferative activity. researchgate.netrasayanjournal.co.in The synthesis begins with a 3-bromothiophene-2-carbaldehyde, a closely related analogue of the carboxamide, which undergoes a Suzuki reaction to form a C-C bond with various phenylboronic acids. researchgate.net
This ability to systematically alter the structure allows medicinal chemists to explore structure-activity relationships (SAR), which are crucial for optimizing a compound's potency and selectivity, thereby designing more effective and targeted therapeutic agents. mdpi.com The thiophene ring itself serves as a stable and biocompatible core, while modifications at the 2- and 3-positions dictate the compound's specific pharmacological profile. mdpi.com
Applications in Materials Science and Other Fields
Organic Semiconductors
The field of organic electronics has seen a surge in interest in thiophene-based materials due to their excellent semiconducting properties and processability. sigmaaldrich.com While direct studies on 3-bromothiophene-2-carboxamide as a primary semiconductor are not extensively documented, its structural motifs are integral to many high-performance organic semiconductors. The thiophene (B33073) ring is a key component in numerous conjugated polymers and small molecules used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). sigmaaldrich.comnih.gov
The presence of the bromine atom on the thiophene ring of this compound makes it an ideal precursor for creating larger, more complex π-conjugated systems through various cross-coupling reactions. For instance, derivatives of researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT), which have shown exceptional performance in OFETs, can be synthesized using brominated thiophenes as starting materials. nih.govresearchgate.net The carboxamide group can also be modified to tune the electronic properties and solid-state packing of the resulting materials, which are crucial factors for efficient charge transport.
Research on related thiophene derivatives has demonstrated a clear structure-property relationship. For example, solution-processable benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been synthesized and shown to have good thermal stability and suitable energy levels for use as p-type semiconductors in OFETs. mdpi.com The performance of these devices is highly dependent on the molecular structure and the resulting morphology of the thin film. mdpi.com Therefore, this compound serves as a strategic building block, offering a pathway to novel semiconducting materials with tailored properties for advanced electronic applications.
Table 1: Performance of Selected Thiophene-Based Organic Semiconductors
| Compound | Device Type | Carrier Mobility (cm²/Vs) | On/Off Ratio |
|---|---|---|---|
| 2,7-diphenyl researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (DPh-BTBT) | Vapor-deposited OFET | Up to 2.0 | > 10^6 |
| Dialkyl-BTBTs (Cn-BTBTs) | Solution-processed OFET | > 1.0 | > 10^6 |
| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | OFET | > 3.0 | > 10^7 |
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | Solution-processed OFET | 0.005 | > 10^6 |
This table presents data for related thiophene-based compounds to illustrate the potential of materials derived from precursors like this compound.
Corrosion Inhibitors
The development of effective corrosion inhibitors is crucial for protecting metallic materials from degradation. Thiophene derivatives, particularly those containing heteroatoms like nitrogen and sulfur, have shown significant promise in this regard. researchgate.netresearchgate.net The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.
While specific studies on this compound as a corrosion inhibitor are limited, the functional groups present in the molecule are known to contribute to effective corrosion inhibition. The thiophene ring, with its sulfur atom, and the carboxamide group, with its nitrogen and oxygen atoms, can act as active centers for adsorption on the metal surface. These heteroatoms can donate lone pairs of electrons to the vacant d-orbitals of the metal, leading to the formation of a stable coordination bond.
Research on other thiophene-carboxamide derivatives has provided strong evidence for their anti-corrosion properties. For example, a Schiff base derived from thiophene-2-carbaldehyde (B41791) and pyrazine-2-carboxamide has been shown to be an effective corrosion inhibitor for mild steel in an acidic medium. researchgate.net The inhibition efficiency of this compound was found to increase with concentration, indicating the formation of a protective layer. researchgate.net Similarly, other thiophene derivatives have demonstrated high inhibition efficiencies for aluminum alloys in hydrochloric acid. researchgate.net The adsorption of these molecules on the metal surface was found to follow the Langmuir adsorption isotherm. researchgate.net These findings suggest that this compound and its derivatives are strong candidates for the development of new and effective corrosion inhibitors.
Table 2: Corrosion Inhibition Efficiency of Thiophene Derivatives
| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |
|---|---|---|---|
| (E)-N-{(Thiophene-2-yl)methylene}pyrazine-2-carboxamide Schiff Base | Mild Steel | 1 M HCl | Not specified, but effective |
| (E)-thiophene-2-carbaldehyde oxime (OXM) | AA2024-T3 Aluminum Alloy | 1 M HCl | 94.0 |
| (E)-5-(thiophen-2-yl)-1H-tetrazole (TET) | AA2024-T3 Aluminum Alloy | 1 M HCl | 96.0 |
This table showcases the effectiveness of related thiophene compounds as corrosion inhibitors, highlighting the potential of the thiophene-carboxamide scaffold.
Precursors for Advanced Organic Materials
Perhaps the most significant application of this compound in materials science is its role as a versatile precursor for the synthesis of advanced organic materials. The bromine atom at the 3-position of the thiophene ring serves as a highly useful synthetic handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler building blocks.
The ability to precisely introduce new functional groups at the site of the bromine atom allows for the systematic tuning of the properties of the resulting materials. For instance, by coupling this compound with various arylboronic acids via the Suzuki-Miyaura reaction, a diverse library of 3-aryl-thiophene-2-carboxamides can be generated. These new compounds can then be evaluated for a range of applications, from medicinal chemistry to materials science.
Furthermore, this compound has been explicitly used in Stille cross-coupling reactions to couple with a resin-bound peptide, demonstrating its utility in solid-phase synthesis. fishersci.ca This highlights its potential for creating functionalized biomaterials and other complex macromolecular structures. The combination of the reactive bromine site and the versatile carboxamide group makes this compound a powerful building block for the rational design and synthesis of new organic materials with tailored electronic, optical, and biological properties. Polysubstituted thiophenes are valuable in the pharmaceutical industry, dye chemistry, and as functional materials. nih.gov
Q & A
Q. What are the standard synthetic routes for 3-Bromothiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves bromination of thiophene-2-carboxamide precursors. For example, bromination using N-bromosuccinimide (NBS) in dichloromethane under reflux (24–48 hours) is common. Optimization includes controlling stoichiometry (1.2–1.5 eq. brominating agent) and temperature (40–60°C). Purification via reverse-phase HPLC (methanol/water gradients) yields >95% purity. Reaction progress is monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Brominating Agent | NBS or Br₂ |
| Solvent | Dry CH₂Cl₂ or DMF |
| Reaction Time | 24–48 hours |
| Yield | 60–75% |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–7.8 ppm) and carboxamide NH (δ 10.2–10.8 ppm). The bromine atom induces deshielding in adjacent carbons (e.g., C2 at δ 125–130 ppm) .
- IR Spectroscopy : Confirm C=O (1680–1700 cm⁻¹) and NH (3300–3350 cm⁻¹) stretches.
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 206.06 .
Q. How can researchers assess the solubility and stability of this compound in different solvents?
- Methodological Answer : Solubility is tested via saturation shake-flask methods in DMSO, methanol, and aqueous buffers (pH 1–10). Stability studies involve HPLC analysis after 72-hour storage at 4°C, 25°C, and 40°C. The compound is most stable in DMSO (degradation <5% at 25°C) .
Advanced Research Questions
Q. How do electronic effects of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom activates the thiophene ring for Suzuki-Miyaura couplings. Computational DFT studies (B3LYP/6-31G*) show reduced electron density at C3 (Mulliken charge: −0.12), favoring oxidative addition with Pd(0) catalysts. Optimize using Pd(PPh₃)₄ (5 mol%), K₂CO₃, and aryl boronic acids (1.2 eq.) in THF/H₂O (3:1) at 80°C .
Q. What strategies resolve contradictions in reported NMR data for this compound derivatives?
- Methodological Answer : Discrepancies in chemical shifts (e.g., NH proton δ varying by 0.3 ppm) arise from solvent polarity or impurities. Validate via:
- 2D NMR (COSY, HSQC) : Confirm coupling patterns and carbon-proton correlations.
- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) by analyzing spectra at 25°C vs. 60°C .
Q. Can computational models predict the bioactivity of this compound analogs?
- Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models using thiophene derivatives’ data predict binding affinity to targets like COX-2 or kinase enzymes. Key descriptors include LogP (2.1–2.5) and polar surface area (75–85 Ų). Validate predictions with in vitro enzyme inhibition assays (IC₅₀ < 10 μM for active analogs) .
Comparative and Mechanistic Analysis
Q. How does this compound compare to 5-Bromothiophene-3-carboxamide in electronic properties and reactivity?
- Methodological Answer :
- Electron Density : DFT calculations show higher electron withdrawal at C3 in 3-bromo vs. C5 in 5-bromo derivatives (Mulliken charges: −0.15 vs. −0.09).
- Reactivity : 3-Bromo derivatives undergo faster Pd-catalyzed couplings (TOF 120 h⁻¹ vs. 80 h⁻¹ for 5-bromo) due to better leaving-group orientation .
Q. What role does the carboxamide group play in stabilizing the crystal structure of this compound?
- Methodological Answer : X-ray crystallography reveals intermolecular N–H···O hydrogen bonds (2.8–3.0 Å) forming a 2D lattice. Thermal stability (TGA: decomposition >220°C) correlates with hydrogen-bond density .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
